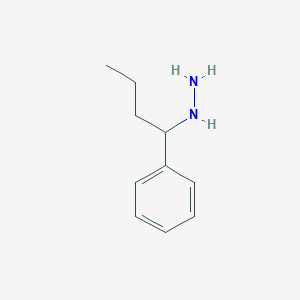![molecular formula C17H26N4O2 B8599176 tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate
Descripción general
Descripción
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: This step may involve cyclization reactions using suitable reagents and conditions.
Protection and Deprotection: The t-butoxycarbonyl group is often used as a protecting group for amines and can be introduced using t-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The pyrimidine ring can be reduced to dihydropyrimidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Dihydropyrimidine derivatives
Substitution: Alkylated or acylated piperidine derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate would depend on its specific biological target. Generally, compounds with pyrimidine and piperidine moieties can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The allyl group may also play a role in enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N-(Pyrimidin-2-yl)-N-(methyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(ethyl)amino)-1-t-butoxycarbonyl-piperidine
- 4-(N-(Pyrimidin-2-yl)-N-(propyl)amino)-1-t-butoxycarbonyl-piperidine
Uniqueness
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate is unique due to the presence of the allyl group, which can impart different chemical and biological properties compared to its methyl, ethyl, or propyl analogs. The allyl group may enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C17H26N4O2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N4O2/c1-5-11-21(15-18-9-6-10-19-15)14-7-12-20(13-8-14)16(22)23-17(2,3)4/h5-6,9-10,14H,1,7-8,11-13H2,2-4H3 |
Clave InChI |
KNIVTHCZNFURIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC=C)C2=NC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)

![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)


![1-(Diphenylmethyl)-3-[(propan-2-yl)amino]azetidine-3-carbonitrile](/img/structure/B8599175.png)


